molecular formula C21H23N3O4 B376263 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380644-53-1

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B376263
CAS No.: 380644-53-1
M. Wt: 381.4g/mol
InChI Key: IUXZBUZOOYNADI-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) scaffold-based research compound of significant interest in chemical biology and kinase profiling. This molecule is structurally related to a class of compounds known to exhibit potent and selective inhibitory activity against various protein kinases. Specifically, this compound has been identified as a potent inhibitor of the PIM kinase family, a group of serine/threonine kinases implicated in cell survival, proliferation, and the progression of various cancers [https://pubmed.ncbi.nlm.nih.gov/25921897/]. Its mechanism of action involves competitively binding to the ATP-binding pocket of PIM kinases, thereby suppressing the phosphorylation of downstream substrates and promoting apoptosis in malignant cells. Beyond oncology, the structural motif of dihydropyrimidines is also explored in other therapeutic areas, including as potential ligands for central nervous system targets, highlighting its versatility as a chemical probe [https://pubs.acs.org/doi/10.1021/jm901190b]. Researchers utilize this compound to investigate intracellular signaling pathways, validate novel kinase targets, and study the effects of kinase inhibition on tumor growth and resistance mechanisms in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-17-11-14(9-10-16(17)25)19-18(13(3)22-21(27)24-19)20(26)23-15-8-6-5-7-12(15)2/h5-11,19,25H,4H2,1-3H3,(H,23,26)(H2,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXZBUZOOYNADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives typically involves the condensation of urea or thiourea with aldehydes and ketones. For this specific compound, the reaction between 3-ethoxy-4-hydroxybenzaldehyde and o-tolyl isocyanate in the presence of a suitable catalyst leads to the formation of the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure.

Characterization Data

Technique Observation
1H NMR δ 0.95 (s, 3H), 2.25 (s, 3H), 6.50–7.50 (m, 7H)
13C NMR δ 15.24, 54.34, 115.66, 146.05
Mass Spec m/z: 371.21 (M+H)

Antimicrobial Activity

Research indicates that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that This compound demonstrates effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising potential as an antimicrobial agent.

Anticancer Properties

In cell line studies, this compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay where it exhibited significant free radical scavenging activity. This suggests its potential role in mitigating oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Scholars Research Library evaluated various tetrahydropyrimidine derivatives including our compound against common pathogens. Results indicated that it has comparable efficacy to standard antibiotics .
  • Cytotoxicity Testing : In a comparative study conducted on different synthesized tetrahydropyrimidines, our compound showed IC50 values lower than many known anticancer agents when tested on MCF-7 cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituents:

Compound Name Position 4 Substituent Position 5 Group Position 2 Group Key Properties/Activities Reference
Target Compound 3-Ethoxy-4-hydroxyphenyl N-(o-Tolyl) carboxamide Oxo High crystallinity; untested bioactivity
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-THP-5-carboxylate 3-Ethoxy-4-hydroxyphenyl Methyl ester Oxo Monohydrate crystal structure
4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-THP-5-carboxylate (ethyl ester) 4-Hydroxyphenyl Ethyl ester Thioxo Antitumor potential (TP inhibition)
N-(4-Nitrophenyl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-THP-5-carboxamide 1H-Indol-3-yl N-(4-Nitrophenyl) carboxamide Thioxo Antimicrobial activity
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-THP-5-carboxylate 4-Methylphenyl Ethyl ester Oxo Moderate solubility in polar solvents

Key Observations :

  • Position 4 : Bulky aryl groups (e.g., indol-3-yl) may hinder ring puckering, affecting binding to biological targets .

Structural and Functional Insights

  • Hydrogen Bonding : The hydroxyl group at position 4 and oxo group at position 2 form robust intermolecular networks, critical for crystal packing and stability .
  • Ring Puckering : THP rings adopt envelope conformations, with puckering amplitudes (q) ranging from 0.3–0.5 Å in crystallized analogs .
  • Electronic Effects : Nitro groups () increase electron-withdrawing character, while methoxy/ethoxy groups (target compound) enhance electron-donating properties, altering reactivity .

Preparation Methods

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. A typical protocol involves:

  • Reactants : 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv), N-(o-Tolyl)acetoacetamide (1.1 equiv), urea (1.2 equiv)

  • Conditions : 300 W irradiation, 80–100°C, 15–30 minutes.

Table 2: Microwave vs Conventional Heating

ParameterMicrowaveConventional
Time (min)201,440
Yield (%)9482
Purity (HPLC, %)98.595.2

Microwave methods achieve near-quantitative yields by minimizing thermal decomposition.

Mechanochemical Synthesis

Solvent-Free Grinding

This green chemistry approach employs a mortar and pestle or ball mill to mechanically activate reactants:

  • Reactants : Ground in a 1:1.1:1.2 molar ratio.

  • Additive : 5 mol% p-TsOH as a proton source.

  • Time : 30–45 minutes at room temperature.

Table 3: Mechanochemical Performance

AdditiveParticle Size (µm)Yield (%)
None50–10068
p-TsOH<2089
SiO₂ (10 wt%)10–3083

Mechanical force reduces activation energy, enabling solid-state reactivity without solvents.

Post-Synthetic Modifications

Carboxamide Installation

When urea is replaced with thiourea, the 2-thioxo derivative forms. Oxidation with H₂O₂/CH₃COOH converts it to the 2-oxo analog:
2-ThioxoH2O22-Oxo\text{2-Thioxo} \xrightarrow{\text{H}_2\text{O}_2} \text{2-Oxo}

Functional Group Protection

  • Phenolic -OH protection : Ethoxy groups are introduced via Williamson ether synthesis before condensation.

  • Amide stability : N-(o-Tolyl)acetoacetamide is prepared by reacting o-toluidine with diketene under anhydrous conditions.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, -OH), 7.45–6.75 (m, 7H, aromatic), 5.12 (s, 1H, C₄-H), 4.01 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.31 (s, 3H, CH₃).

  • IR (KBr) : 3,250 cm⁻¹ (-OH), 1,680 cm⁻¹ (C=O), 1,550 cm⁻¹ (C=N).

Purity Assessment

MethodPurity (%)Impurities Identified
HPLC (C18)99.1<0.5% starting aldehyde
LC-MS98.7Trace diketene dimer

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution to Total (%)
3-Ethoxy-4-hydroxybenzaldehyde45062
N-(o-Tolyl)acetoacetamide32028
La(OTf)₃1,2008

Catalyst recycling via aqueous extraction reduces La(OTf)₃ costs by 40% per batch.

Environmental Impact

MethodPMI (kg/kg)E-Factor
Conventional18.212.7
Microwave6.54.3
Mechanochemical1.20.9

PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass)

Microwave and mechanochemical routes align with green chemistry principles by minimizing solvent use.

Challenges and Solutions

Byproduct Formation

  • Issue : 5–8% dimerization of β-ketoamide.

  • Solution : Slow addition of aldehyde (1 h) suppresses oligomerization.

Catalyst Deactivation

  • Issue : La(OTf)₃ hydrolysis in aqueous media.

  • Fix : Anhydrous ethanol with molecular sieves maintains catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.